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Compound of Interest

Compound Name: Redafamdastat

Cat. No.: B1679683 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of Redafamdastat, a potent and

selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for preclinical research in mice. The

following sections detail its mechanism of action, administration protocols, and expected

biological effects based on available literature.

Mechanism of Action: Redafamdastat, also known as PF-04457845, is an irreversible covalent

inhibitor of FAAH.[1][2] FAAH is the primary enzyme responsible for the degradation of the

endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs).[3][4] By

inhibiting FAAH, Redafamdastat leads to an accumulation of these endogenous lipids, which

in turn modulate cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid

1 (TRPV1) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] This

enhancement of endocannabinoid signaling is the basis for its therapeutic potential in various

conditions, particularly in pain and inflammation.[2][5]
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Caption: Mechanism of Redafamdastat action.

Quantitative Data Summary
The following table summarizes the key quantitative data for Redafamdastat from in vitro and

in vivo (rodent) studies.
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Parameter Species/System Value Reference

IC₅₀ (FAAH Inhibition) Human 7.2 ± 0.63 nM [1]

Rat 7.4 ± 0.62 nM [1]

kinact/Ki (FAAH

Inhibition)
Human 40,300 M⁻¹s⁻¹ [1]

In Vivo FAAH

Inhibition
Mouse Brain

Complete inhibition at

1 and 10 mg/kg (p.o.)
[1]

Minimum Effective

Dose (MED)

Rat (Inflammatory

Pain)
0.1 mg/kg (p.o.) [1]

Comparative Efficacy
Rat (Inflammatory

Pain)

0.1 mg/kg

Redafamdastat (p.o.)

≈ 10 mg/kg Naproxen

[1]

Selectivity
Human & Mouse

Proteomes

No off-target inhibition

at 10 and 100 µM
[1]

Experimental Protocols
Preparation and Administration of Redafamdastat
This protocol describes the preparation of Redafamdastat for oral (p.o.) or intraperitoneal (i.p.)

administration in mice.

Materials:

Redafamdastat (PF-04457845) powder

Vehicle solution (select one):

Polyethylene glycol 300 (PEG300)

18:1:1 saline/Emulphor/ethanol

2% Polyvinylpyrrolidone and 0.15% Sodium dodecyl sulfate in H₂O (for nanocrystalline

suspension)
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Sterile saline

Vortex mixer

Sonicator

Oral gavage needles or sterile syringes and needles for i.p. injection

Procedure:

Vehicle Selection: The choice of vehicle can depend on the experimental requirements. For

general oral administration in mice, PEG300 has been successfully used.[1] For

intraperitoneal injections, a saline/Emulphor/ethanol mixture is an option.[5]

Preparation of Dosing Solution (Example using PEG300): a. Calculate the required amount

of Redafamdastat and vehicle based on the desired dose (e.g., 1 mg/kg) and the number

and weight of the mice. A typical dosing volume for oral administration in mice is 4 mL/kg.[1]

b. Weigh the appropriate amount of Redafamdastat powder. c. Add the calculated volume of

PEG300. d. Vortex and sonicate the mixture until the compound is fully dissolved or a

homogenous suspension is formed.

Administration:

Oral (p.o.): Administer the prepared solution to mice using an appropriate-sized oral

gavage needle. Ensure proper technique to avoid injury. Doses of 1 and 10 mg/kg have

been shown to completely inhibit FAAH in mice.[1]

Intraperitoneal (i.p.): Administer the solution using a sterile syringe and needle into the

intraperitoneal cavity. A 10 mg/kg dose has been used in mice to study FAAH inactivation

and effects on endocannabinoid levels.[5]

Experimental Workflow for Inflammatory Pain Model
This protocol outlines a typical workflow for evaluating the efficacy of Redafamdastat in a

mouse model of inflammatory pain.
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Caption: Workflow for assessing Redafamdastat in a pain model.

Detailed Steps:
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Animal Model: Male C57BL/6J mice are commonly used.[1] Allow for an appropriate

acclimation period.

Induction of Inflammation: Inflammatory pain can be induced by injecting Complete Freund's

Adjuvant (CFA) into the plantar surface of the mouse hind paw.

Baseline Measurement: Before drug administration, measure the baseline pain response, for

example, using the von Frey test to determine the Paw Withdrawal Threshold (PWT).

Drug Administration: Administer Redafamdastat or vehicle orally as described in Protocol 1.

Post-treatment Measurement: At a specified time point after administration (e.g., 4 hours),

re-evaluate the PWT.[1] A significant increase in PWT in the Redafamdastat-treated group

compared to the vehicle group indicates an analgesic effect.

Biochemical Confirmation (Optional): To confirm target engagement, tissues such as the

brain and spinal cord can be collected at the end of the experiment to measure FAAH activity

using methods like competitive activity-based protein profiling (ABPP).[1][5]

Assessment of Cannabinoid-like Side Effects (Tetrad
Test)
This protocol is used to determine if Redafamdastat induces the classic cannabinoid-like side

effects.

Procedure:

Animal Groups: Use male C57BL/6J mice.[1] Include a vehicle control group, a

Redafamdastat-treated group (e.g., 1 or 10 mg/kg, p.o.), and a positive control group

treated with a cannabinoid agonist like WIN 55,212-2 (e.g., 1 or 10 mg/kg, i.p.).[1]

Timing: Evaluate the mice at a time point corresponding to the expected peak effect of the

drugs (e.g., 4 hours for Redafamdastat, 30 minutes for WIN 55,212-2).[1]

Tetrad Assays:

Hypomotility: Measure locomotor activity in an open field arena.
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Hypothermia: Measure core body temperature using a rectal probe.

Antinociception: Assess the pain response using the tail-flick or hot plate test.

Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

Data Analysis: Compare the results from the Redafamdastat-treated group to both the

vehicle and the positive control groups. Redafamdastat is reported to not elicit significant

effects in motility, catalepsy, and body temperature at effective analgesic doses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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